Gibberellin A20

描述

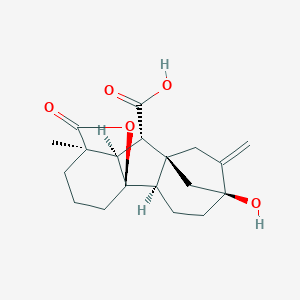

Gibberellin A20 is a pentacyclic diterpenoid compound that plays a crucial role in promoting growth and development in plants. It is part of the gibberellin family, which are plant hormones responsible for various growth processes, including stem elongation, seed germination, and flowering . This compound was initially identified in the fungus Gibberella fujikuroi and is known for its ability to modulate plant growth and development .

准备方法

Synthetic Routes and Reaction Conditions: Radioactive gibberellin A20 can be prepared by hydrogenation of gibberellin A5 methyl ester-16,17-epoxide with tritium gas, followed by removal of epoxide oxygen and hydrolysis . This method involves the use of tritium gas for hydrogenation, which is a crucial step in the synthesis process.

Industrial Production Methods: The industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi. This process allows for the large-scale production of gibberellins, including this compound, which can then be extracted and purified for various applications .

化学反应分析

Types of Reactions: Gibberellin A20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in plants .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents used in the reactions of this compound include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in plant growth regulation .

科学研究应用

Agricultural Applications

Gibberellin A20 plays a crucial role in promoting plant growth and development. Its applications in agriculture include:

- Enhancing Crop Yields : GA20 is used to stimulate seed germination, stem elongation, and flowering in various crops. Studies have shown that applying GA20 can lead to increased fruit size and yield in crops like tomatoes and grapes .

- Stress Resistance : Research indicates that GA20 can help plants cope with abiotic stress conditions such as drought and salinity. For instance, transgenic tobacco plants overexpressing certain proteins showed improved growth under stress when treated with GA20 .

Table 1: Effects of this compound on Crop Growth

| Crop Type | Application Method | Observed Effects |

|---|---|---|

| Tomato | Foliar spray | Increased fruit size |

| Grapes | Soil application | Enhanced yield |

| Rice | Seed treatment | Improved germination rates |

| Tobacco | Transgenic enhancement | Stress resistance |

Biological Research

In biological research, GA20 is essential for understanding plant hormonal regulation and signaling pathways:

- Mechanism of Action : GA20 functions by binding to specific receptors in plant cells, leading to the degradation of DELLA proteins, which are repressors of gibberellin signaling. This action promotes the expression of growth-related genes .

- Model Organisms : Studies using model organisms like Arabidopsis thaliana have demonstrated the effects of GA20 on gene expression related to growth and development under varying environmental conditions .

Medical Applications

Emerging research suggests potential medical applications for gibberellins, including GA20:

- Anti-inflammatory Properties : Recent studies indicate that GA20 may modulate inflammatory responses. It has been shown to induce the expression of A20, an inflammatory regulator that inhibits NF-κB signaling pathways in human airway epithelial cells, suggesting its potential use in treating chronic inflammatory diseases .

- Cancer Research : There is growing interest in the anti-tumor properties of GA derivatives. Research has indicated that certain gibberellin derivatives exhibit anti-cancer effects in various tumor-derived cell lines, highlighting the therapeutic potential of GA compounds in oncology .

Case Study 1: Enhancing Drought Resistance

A study on transgenic rice demonstrated that overexpression of specific genes related to gibberellin metabolism led to improved drought resistance when treated with GA20. The results indicated enhanced root development and water retention capabilities .

Case Study 2: Inflammatory Response Modulation

Research involving human bronchial epithelial cells showed that pre-treatment with GA20 significantly reduced the release of pro-inflammatory cytokines IL-6 and IL-8 upon stimulation with bacterial lipopolysaccharides (LPS). This effect was linked to increased levels of A20 protein, suggesting a novel therapeutic pathway for chronic respiratory diseases .

作用机制

Gibberellin A20 exerts its effects by binding to gibberellin receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. This process involves the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of transcription factors that promote growth and development . Additionally, this compound influences the biosynthesis of other plant hormones, such as abscisic acid, further modulating plant growth responses .

相似化合物的比较

- Gibberellin A1

- Gibberellin A3

- Gibberellin A4

- Gibberellin A7

Comparison: Gibberellin A20 is unique among gibberellins due to its specific structure, which lacks an OH group at the C-2 position compared to gibberellin A1 . This structural difference influences its biological activity and its role in plant growth regulation. While gibberellin A1, A3, A4, and A7 are also bioactive and promote plant growth, this compound has distinct functions and regulatory mechanisms that make it a valuable compound for scientific research and agricultural applications .

生物活性

Gibberellin A20 (GA20) is a key plant hormone belonging to the gibberellin family, which plays a crucial role in various physiological processes in plants, including growth, development, and stress responses. This article explores the biological activity of GA20, emphasizing its metabolic pathways, physiological effects, and potential applications in agriculture and medicine.

Metabolism of this compound

GA20 is primarily synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions. It can be metabolized to gibberellin A1 (GA1), which is one of the most biologically active gibberellins. Studies have shown that both tall and dwarf mutants of rice (Oryza sativa) and Arabidopsis thaliana can metabolize GA20 to GA1, indicating its importance in the gibberellin biosynthetic pathway. For instance, tall mutants exhibit higher conversion rates compared to their dwarf counterparts, suggesting that genetic variations affect gibberellin metabolism .

Physiological Effects

GA20 influences several physiological processes in plants:

- Stem Elongation : GA20 promotes stem elongation by stimulating cell division and elongation. This effect is particularly evident in dwarf plant varieties, where GA20 application can restore normal growth patterns .

- Seed Germination : It plays a significant role in breaking seed dormancy and promoting germination. GA20 enhances the mobilization of stored nutrients within seeds, facilitating early growth stages .

- Flowering : GA20 has been associated with the regulation of flowering time in various species. It can induce flowering under specific environmental conditions, thereby influencing reproductive success .

Biological Activity in Inflammation and Disease

Recent research has highlighted the anti-inflammatory properties of GA3 (a related gibberellin) that may also extend to GA20. In studies involving human bronchial epithelial cells, GA3 was shown to induce the expression of A20, an important regulator in inflammatory responses. This induction led to reduced levels of pro-inflammatory cytokines IL-6 and IL-8, suggesting that gibberellins could be utilized for therapeutic purposes in chronic inflammatory diseases .

Case Studies

- This compound and Stevia rebaudiana : In Stevia rebaudiana, GA20 was identified as a significant component influencing the biological activity of steviol glycosides. The presence of GA20 was linked to enhanced growth and secondary metabolite production in this economically important plant .

- Metabolic Pathways in Pea Plants : A study quantified GA20 levels in different parts of Pisum sativum, revealing its distribution across cotyledons, embryonic axes, and testas. The findings indicated that GA20 plays a critical role during seed development and germination processes .

Data Table: Comparison of Gibberellin Metabolism

| Plant Species | Metabolite Produced | Mutant Type | Conversion Efficiency |

|---|---|---|---|

| Oryza sativa | GA1 | Tall | High |

| Oryza sativa | GA1 | Dwarf | Low |

| Arabidopsis thaliana | GA1 | Tall | Moderate |

| Arabidopsis thaliana | GA1 | Dwarf | Very Low |

属性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFPYCSNYOFUCH-KQBHUUJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19143-87-4 | |

| Record name | Gibberellin A20 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19143-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。